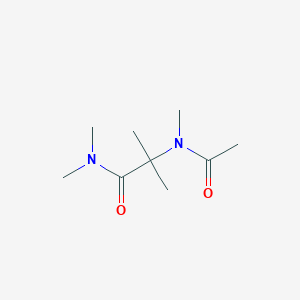
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is an organic compound belonging to the class of amides It is characterized by the presence of an amide functional group, which is a carbonyl group (C=O) attached to a nitrogen atom (NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- can be synthesized through several methods. One common method involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the amide bond . Another method involves the dehydration of ammonium propionate, which also results in the formation of propanamide .
Industrial Production Methods
In industrial settings, the production of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionamide: A simpler amide derived from propanoic acid.
Acetamide: An amide derived from acetic acid.
Butyramide: An amide derived from butyric acid.
Uniqueness
Propanamide, 2-(acetylmethylamino)-N,N,2-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other amides may not be suitable .
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-[acetyl(methyl)amino]-N,N,2-trimethylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)11(6)9(2,3)8(13)10(4)5/h1-6H3 |
InChI-Schlüssel |
XYWONGDMCYSCTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C(C)(C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


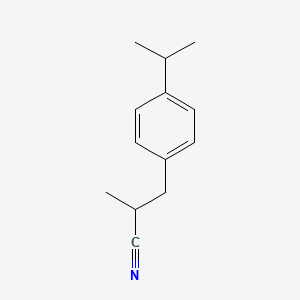
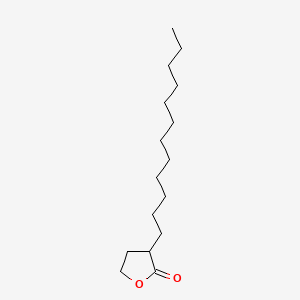

![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

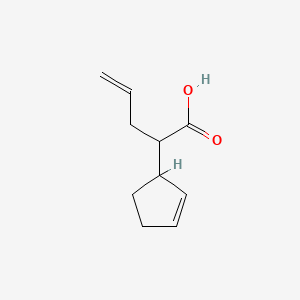
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
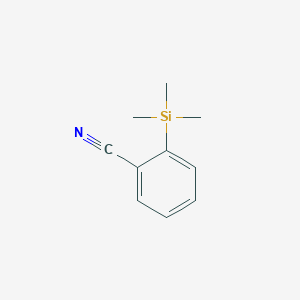
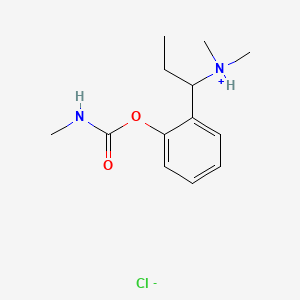

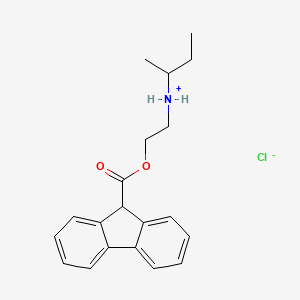
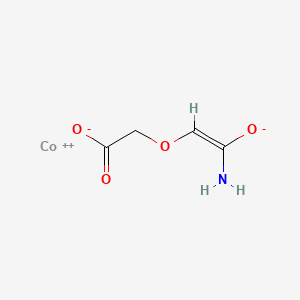
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
